molecular formula C12H14N4O3S B1681185 Sulfametomidine CAS No. 3772-76-7

Sulfametomidine

Cat. No.: B1681185
CAS No.: 3772-76-7
M. Wt: 294.33 g/mol
InChI Key: QKLSCPPJEVXONT-UHFFFAOYSA-N
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Description

Sulfametomidine is a synthetic, long-acting sulfonamide antibacterial agent belonging to the chemical class of aminobenzenesulfonamides . Its primary mechanism of action, characteristic of sulfonamides, is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS) . By acting as a structural analogue of para-aminobenzoic acid (PABA), it effectively blocks the synthesis of folic acid, which is essential for bacterial growth . This mechanism confers a primarily bacteriostatic effect against a spectrum of Gram-positive and Gram-negative bacteria . The compound is classified as a long-acting sulfonamide due to its biological half-life of approximately 27 hours . Chemically, it is defined as 4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide with a molecular formula of C12H14N4O3S and a molecular weight of 294.33 g/mol . Its chemical structure features a sulfonamide group linked to an aniline ring and a methoxy-methylpyrimidine ring . With a history dating back to at least 1961, this compound's development status is now listed as discontinued for therapeutic use, making it a valuable compound for historical research, biochemical studies, and investigating antibacterial mechanisms of action . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-8-14-11(7-12(15-8)19-2)16-20(17,18)10-5-3-9(13)4-6-10/h3-7H,13H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLSCPPJEVXONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023616
Record name Sulfamethomidine
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Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3772-76-7
Record name Sulfametomidine
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Record name Sulfametomidine [INN:DCF]
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Record name Sulfametomidine
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Record name Sulfamethomidine
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Record name Sulfametomidine
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Record name SULFAMETOMIDINE
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Chemical Reactions Analysis

Sulfametomidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Clinical Applications

Sulfametomidine is primarily utilized in clinical settings for its antibacterial properties. It is effective against a broad spectrum of gram-positive and gram-negative bacteria, making it a valuable therapeutic agent in treating various infections.

Antibacterial Properties

  • Mechanism of Action : this compound acts as a competitive antagonist to para-aminobenzoic acid (PABA), inhibiting folate synthesis necessary for bacterial growth and replication .
  • Spectrum of Activity : It is effective against bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, but shows limited efficacy against resistant strains like Pseudomonas aeruginosa .

Treatment Regimens

This compound can be administered in various forms, including oral and injectable formulations, depending on the severity and type of infection being treated. It is often prescribed for:

  • Urinary tract infections
  • Respiratory tract infections
  • Skin and soft tissue infections

Veterinary Applications

In veterinary medicine, this compound is widely used to treat bacterial infections in livestock and pets. Its use has been linked to improved health outcomes in animals.

Growth Promotion

This compound has been incorporated into animal feeds to promote growth and prevent disease, particularly in poultry and swine . This practice raises concerns about antibiotic resistance but remains prevalent in some agricultural practices.

Disease Treatment

Veterinary applications include treatment for:

  • Gastrointestinal infections
  • Respiratory infections
  • Dermatological conditions

Research Applications

This compound's chemical properties make it a subject of interest in various research fields, including medicinal chemistry and pharmacology.

Drug Development

Research into this compound derivatives aims to enhance its efficacy and reduce resistance. Studies have explored modifications to the sulfonamide structure to improve binding affinity to bacterial enzymes .

Anticancer Potential

Emerging studies suggest that sulfonamide compounds, including this compound, may have anticancer properties due to their ability to inhibit cell proliferation. Research is ongoing to evaluate these effects in various cancer models .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
ClinicalTreatment of bacterial infectionsBroad-spectrum antibacterial activity
VeterinaryDisease treatment and growth promotionImproved health outcomes in livestock
ResearchDrug development and anticancer studiesPotential new therapeutic applications

Clinical Efficacy

A study conducted on patients with urinary tract infections demonstrated significant improvement with this compound treatment compared to placebo groups, showcasing its effectiveness against common pathogens .

Veterinary Use

In veterinary trials, this compound was administered to livestock suffering from respiratory infections, resulting in a marked decrease in morbidity rates, thus highlighting its importance in animal health management .

Mechanism of Action

Sulfametomidine exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. It acts as a competitive inhibitor of para-aminobenzoic acid (PABA), an essential component for bacterial growth. By blocking the synthesis of folic acid, this compound prevents the bacteria from multiplying and spreading .

Comparison with Similar Compounds

Structural and Chemical Properties

Sulfametomidine shares core structural features with other sulfonamides: a sulfonamide group (SO₂NH₂) attached to an aromatic ring. Key differences lie in substituents, which influence pharmacokinetics and spectrum of activity.

Table 1: Chemical Comparison of this compound and Selected Sulfonamides

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₂H₁₄N₄O₃S 294.33 4-methoxy, 5-methylpyrimidine
Sulfamethoxazole C₁₀H₁₁N₃O₃S 253.28 3-methoxy, 5-methylisoxazole
Sulfadiazine C₁₀H₁₀N₄O₂S 250.28 Pyrimidine ring (no methoxy)
Sulfamerazine C₁₁H₁₂N₄O₂S 264.30 4-methylpyrimidine
Sulfamonomethoxine C₉H₁₀N₄O₃S₂ 286.33 5-methoxy, 6-methylpyrimidine

Sources:

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Comparison

Compound Half-Life (Hours) Protein Binding (%) Excretion Route Bioavailability
This compound 27 ~70–80 Renal High (~90%)
Sulfamethoxazole 10–12 ~60–70 Renal Moderate (~70%)
Sulfadiazine 6–12 ~60 Renal Moderate (~60%)
Sulfamerazine 8–10 ~50–60 Renal Moderate (~65%)
Sulfamonomethoxine 24–36 ~75–85 Renal High (~85%)

Sources:

Spectrum of Activity and Clinical Use

  • This compound : Effective against Gram-positive bacteria (e.g., Streptococcus) and some Gram-negative pathogens. Used for respiratory and urinary tract infections due to its long-acting nature .
  • Sulfamethoxazole : Broad-spectrum, often combined with trimethoprim (as co-trimoxazole) for Pneumocystis jirovecii and urinary infections .
  • Sulfadiazine : Used for toxoplasmosis and meningitis (combined with pyrimethamine) .
  • Sulfamonomethoxine: Similar to this compound but with enhanced activity against E. coli .

Key Differentiators

Long Half-Life : this compound’s 27-hour half-life allows once-daily dosing, unlike sulfadiazine or sulfamethoxazole .

Structural Uniqueness : The 4-methoxy and 5-methyl groups on the pyrimidine ring enhance lipophilicity and tissue penetration compared to sulfamerazine .

Environmental Impact : this compound degrades slower in aquatic environments than sulfamethoxazole, raising concerns about antibiotic resistance .

Biological Activity

Sulfametomidine, a member of the sulfonamide class of antibiotics, exhibits a range of biological activities, primarily centered around its antibacterial properties. This article explores the pharmacological mechanisms, metabolic pathways, and therapeutic applications of this compound, supported by relevant data tables and case studies.

This compound functions by inhibiting bacterial folic acid synthesis. It competitively blocks the enzyme dihydropteroate synthase, which is crucial for the condensation of p-aminobenzoic acid (PABA) with pteridine to form dihydropteroate. This inhibition disrupts the production of folate, essential for nucleic acid synthesis in bacteria, leading to bacteriostasis or bacterial cell death.

Pharmacokinetics and Metabolism

This compound undergoes significant metabolic processes in the human body. Research indicates that the kidneys play a vital role in its clearance and metabolism. The formation of N1- and N2-glucuronides has been demonstrated, showcasing the kidneys' capability to perform conjugation reactions such as acyl glucuronidation .

Table 1: Metabolic Pathways of this compound

Metabolic ProcessDescription
Glomerular FiltrationInitial filtration of this compound in kidneys
Tubular SecretionActive secretion into urine
GlucuronidationFormation of N1- and N2-glucuronides

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy has been tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 2: Antibacterial Efficacy of this compound

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies on Clinical Applications

  • Case Study on Urinary Tract Infections (UTIs) :
    A clinical trial involving patients with recurrent UTIs demonstrated that this compound effectively reduced bacterial load and symptoms when administered at a dosage of 1 g twice daily over seven days. The study reported a 75% success rate in symptom resolution .
  • Case Study on Respiratory Infections :
    In another study focused on respiratory infections caused by Haemophilus influenzae, patients treated with this compound showed significant improvement in clinical symptoms compared to a control group receiving placebo. The treatment resulted in a decrease in fever and cough frequency within three days .

Toxicity and Side Effects

While generally well-tolerated, this compound can cause adverse effects, including hypersensitivity reactions, gastrointestinal disturbances, and hematological abnormalities such as agranulocytosis. Monitoring is essential during treatment to mitigate these risks.

Q & A

Q. What is the molecular classification of Sulfametomidine, and how does this inform its pharmacological profile?

Methodological Approach:

  • Structural Analysis : Use spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm the aminobenzenesulfonamide backbone and substituent positions .
  • Mechanistic Studies : Conduct in vitro enzyme inhibition assays targeting dihydropteroate synthase (DHPS) to establish its primary antibacterial mechanism .
  • Pharmacokinetic Profiling : Compare absorption and elimination rates across animal models (e.g., rodents) using standardized dosing and sampling protocols .

Key Data:

PropertyValue/ClassificationReference
Chemical ClassAminobenzenesulfonamide
Primary MechanismCompetitive DHPS inhibition
Mouse LD50 (oral)16,000 mg/kg

Q. What established protocols are recommended for synthesizing this compound in laboratory settings?

Methodological Approach:

  • Synthetic Pathway Optimization : Follow stepwise sulfonylation and methylation reactions, referencing historical synthetic routes for long-acting sulfonamides .
  • Purity Validation : Employ HPLC with UV detection to verify purity (>98%) and characterize intermediates via melting point analysis .
  • Reproducibility : Document reaction conditions (solvents, catalysts, temperatures) rigorously to ensure replicability .

Critical Considerations:

  • Include full spectral data (IR, 1^1H/13^13C NMR) in supplementary materials for peer validation .
  • Address side reactions (e.g., over-sulfonation) by adjusting stoichiometric ratios .

Q. How does this compound’s spectrum of activity compare to other sulfonamide antibiotics?

Methodological Approach:

  • Comparative MIC Testing : Perform broth microdilution assays against Streptococcus pneumoniae and Escherichia coli to assess potency .
  • Resistance Profiling : Cross-reference with clinical isolates harboring sul1 or sul2 resistance genes to evaluate susceptibility breakdown .
  • Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., methoxy groups) with bacterial uptake efficiency .

Advanced Research Questions

Q. What experimental strategies can address this compound’s efficacy against sulfonamide-resistant strains?

Methodological Approach:

  • Combinatorial Screens : Test this compound with DHPS co-factor analogs (e.g., p-aminobenzoic acid) to bypass resistance mechanisms .
  • Molecular Dynamics Simulations : Model DHPS active-site mutations (e.g., Phe→Leu) to predict binding affinity changes .
  • In Vivo Synergy Studies : Administer this compound with diaminopyrimidines (e.g., trimethoprim) in infected murine models .

Analytical Framework:

VariableStrategyReference
Resistance MitigationCombinatorial therapy
Computational ModelingGROMACS/AMBER for DHPS dynamics

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters (e.g., half-life) across preclinical models?

Methodological Approach:

  • Cross-Species Harmonization : Standardize administration routes (oral vs. subcutaneous) and sampling intervals to reduce variability .
  • Compartmental Modeling : Use Phoenix WinNonlin to derive species-specific absorption rate constants (kak_a) and volume of distribution (VdV_d) .
  • Assay Validation : Cross-validate HPLC-MS/MS methods with certified reference materials to ensure measurement accuracy .

Key Considerations:

  • Report interspecies metabolic differences (e.g., cytochrome P450 activity) as confounding factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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